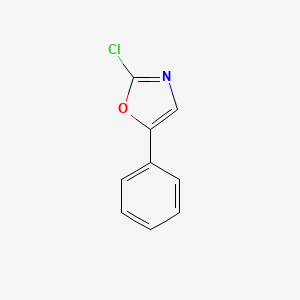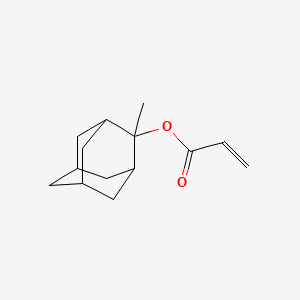
Acrilato de 2-metiladamantan-2-ilo
Descripción general
Descripción
“2-Methyladamantan-2-yl Acrylate” is a chemical compound with the CAS RN: 249562-06-9 . It is also known as “Acrylic Acid 2-Methyladamantan-2-yl Ester” and is stabilized with MEHQ . The compound is used for R&D purposes .
Synthesis Analysis
The synthesis of “2-Methyladamantan-2-yl Acrylate” involves reacting 2-methyladamantane with (meth)acrylic acid in the presence of an acid catalyst . The mixture is then distilled in the presence of an organic compound whose boiling point under atmospheric pressure is in the range of 150 to 260°C .
Molecular Structure Analysis
The molecular formula of “2-Methyladamantan-2-yl Acrylate” is C14H20O2 . The molecular weight of the compound is 220.31 .
Physical And Chemical Properties Analysis
“2-Methyladamantan-2-yl Acrylate” is a liquid at 20°C . It has a flash point of 115°C and a specific gravity of 1.08 . The compound is colorless to light yellow to light orange clear liquid .
Aplicaciones Científicas De Investigación
Producción Industrial
El compuesto se produce industrialmente mediante la reacción de 2-metiladamantano con ácido (met)acrílico en presencia de un catalizador ácido . La mezcla resultante se destila luego en presencia de un compuesto orgánico cuyo punto de ebullición a presión atmosférica se encuentra en el rango de 150 a 260 °C . Este proceso da como resultado una alta eficiencia de separación y se considera industrialmente ventajoso .
Proceso de Purificación
El acrilato de 2-metiladamantan-2-ilo se puede purificar con alta eficiencia de separación .
Producto Químico Fino
El this compound es útil como producto químico fino . Los productos químicos finos son sustancias químicas puras, complejas y únicas, producidas en cantidades limitadas en plantas multipropósito mediante procesos químicos o biotecnológicos por lotes de varios pasos. Se describen mediante especificaciones exactas, se utilizan para su posterior procesamiento dentro de la industria química y se venden por más de $ 10/kg .
Productos Farmacéuticos
El compuesto se utiliza en la industria farmacéutica . Si bien las aplicaciones exactas pueden variar, a menudo se utiliza como bloque de construcción en la síntesis de moléculas más complejas .
Productos Químicos Agrícolas
El this compound también se utiliza en la producción de productos químicos agrícolas . Estos podrían incluir pesticidas, herbicidas u otros productos químicos utilizados en la agricultura .
Materiales Electrónicos de Información
El compuesto se utiliza en la producción de materiales electrónicos de información . Estos podrían incluir materiales utilizados en la producción de semiconductores, materiales de visualización u otros componentes electrónicos .
Safety and Hazards
The compound is classified as a warning hazard . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Propiedades
IUPAC Name |
(2-methyl-2-adamantyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-13(15)16-14(2)11-5-9-4-10(7-11)8-12(14)6-9/h3,9-12H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLSAWATHBYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947831 | |
| Record name | 2-Methyladamantan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249562-06-9 | |
| Record name | 2-Methyl-2-adamantyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249562-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyltricyclo(3.3.1.13,7)dec-2-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249562069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyladamantan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyladamantan-2-yl Acrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
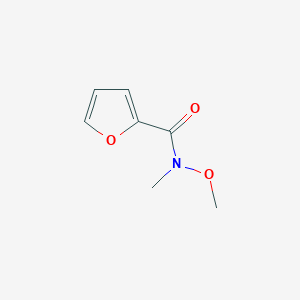


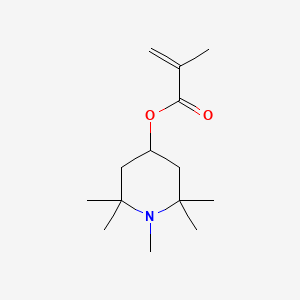
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)
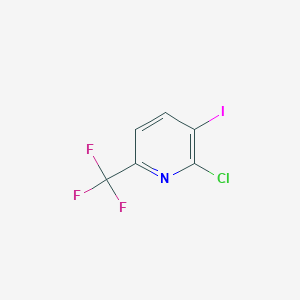

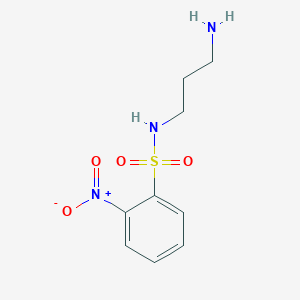

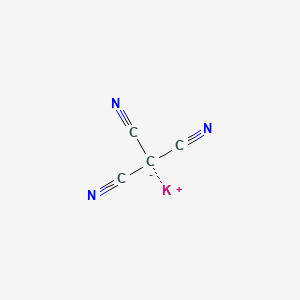
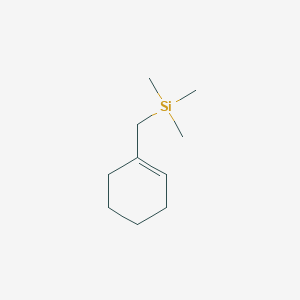
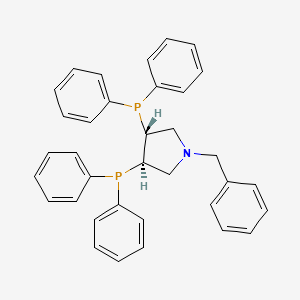
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)
